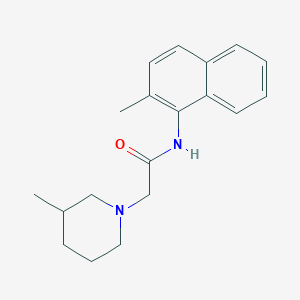

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

Description

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene ring substituted with a methyl group at the 2-position and a 3-methylpiperidine moiety linked via an acetamide bridge. This compound is of interest due to its structural similarity to bioactive acetamides reported in enzyme inhibition, antimicrobial, and anticancer studies. Its design leverages the naphthalene ring for aromatic interactions and the methylated piperidine group for enhanced lipophilicity and target binding .

Propriétés

Formule moléculaire |

C19H24N2O |

|---|---|

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide |

InChI |

InChI=1S/C19H24N2O/c1-14-6-5-11-21(12-14)13-18(22)20-19-15(2)9-10-16-7-3-4-8-17(16)19/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,20,22) |

Clé InChI |

OPROEDYFLGAFMN-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCN(C1)CC(=O)NC2=C(C=CC3=CC=CC=C32)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du N-(2-méthylnaphtalén-1-yl)-2-(3-méthylpipéridin-1-yl)acétamide implique généralement les étapes suivantes :

Formation du dérivé naphtalène : Le produit de départ, le 2-méthylnaphtalène, est soumis à une réaction d’acylation de Friedel-Crafts pour introduire un groupe acétamide en position 1.

Formation du dérivé pipéridine : La 3-méthylpipéridine est synthétisée par hydrogénation de la 3-méthylpyridine.

Réaction de couplage : Le dérivé naphtalène et le dérivé pipéridine sont couplés à l’aide d’un réactif de couplage approprié tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base comme la triéthylamine.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation de la voie synthétique ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.

Biologie : En tant que ligand potentiel pour l’étude des interactions récepteur-ligand.

Médecine : En tant que candidat pour le développement de médicaments, en particulier dans les domaines de la gestion de la douleur et des troubles neurologiques.

Industrie : En tant qu’intermédiaire dans la production de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

Cannabinoid Receptor Modulation

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide has been studied for its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are crucial in mediating the effects of cannabinoids in the body, influencing pain sensation, mood regulation, and appetite control. Research indicates that this compound may exhibit high affinity for these receptors, similar to other synthetic cannabinoids.

Analgesic Properties

Studies have shown that compounds with similar structures can exhibit analgesic properties by modulating pain pathways through cannabinoid receptor activation. This suggests potential applications in developing new pain management therapies.

Neuroprotective Effects

Research indicates that synthetic cannabinoids can provide neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be investigated further for its neuroprotective potential.

Metabolism and Toxicity

Understanding the metabolism of this compound is critical for assessing its safety profile. Preliminary studies suggest that it undergoes metabolic processes similar to other synthetic cannabinoids, leading to various metabolites that may have different biological activities.

Behavioral Studies

Behavioral studies on animal models exposed to this compound could provide insights into its psychoactive effects and potential risks associated with its use. Observations of changes in body temperature, motor activity, and reflex responses can help elucidate the compound's safety and efficacy.

Animal Model Research

In a study involving rodents, administration of this compound resulted in observable behavioral changes consistent with cannabinoid receptor activation. The study reported significant alterations in locomotion and reflex responses, indicating the compound's psychoactive properties.

Comparative Analysis with Other Cannabinoids

Comparative studies with other synthetic cannabinoids such as JWH-018 and JWH-122 have highlighted differences in receptor affinity and behavioral outcomes. Such studies are essential for understanding the unique profile of this compound within the broader context of cannabinoid research.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Cannabinoid Modulation | High affinity for CB1 and CB2 receptors; potential analgesic properties |

| Neuroprotection | Possible protective effects against neurodegenerative diseases |

| Toxicology | Metabolic pathways similar to other cannabinoids; psychoactive effects noted |

Mécanisme D'action

Le mécanisme d’action du N-(2-méthylnaphtalén-1-yl)-2-(3-méthylpipéridin-1-yl)acétamide dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des récepteurs ou des enzymes spécifiques, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Enzyme Inhibitors

N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide

- Structural Differences : Lacks the 2-methyl group on the naphthalene and the 3-methyl group on the piperidine.

- Activity : Exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with moderate potency .

(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

- Structural Differences: Features a benzo[d]thiazole and dihydroisoquinoline instead of naphthalene and piperidine.

- Comparison : The target compound’s simpler piperidine-naphthalene scaffold may reduce off-target effects while maintaining cholinesterase inhibition.

Antimicrobial Agents

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)

- Structural Differences : Contains a benzo[d]thiazole-sulfonyl-piperazine group and difluorophenyl substituent.

- Activity : Potent against gram-positive bacteria (e.g., Staphylococcus aureus) .

- Key Insight : The target compound’s methylnaphthalene group provides a larger aromatic surface, which may improve membrane penetration compared to smaller aryl groups in compound 45.

Anticancer Agents

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- Structural Differences : Incorporates a quinazoline-sulfonyl-pyrrolidine core and methoxyphenyl group.

- Activity : IC50 values < 1 µM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

- Comparison : The target compound’s lack of a sulfonyl group may reduce polarity, favoring blood-brain barrier penetration for neurological targets over systemic anticancer use.

Tabulated Comparison of Key Compounds

| Compound Name | Target Activity | Key Structural Features | logP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | AChE/BChE inhibition (predicted) | 2-methylnaphthalene, 3-methylpiperidine | ~3.8* | ~314.42* |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | AChE/BChE inhibition | Naphthalene, piperidine | ~2.9† | ~280.36† |

| Compound 38 (anticancer) | HCT-116, MCF-7 inhibition | Quinazoline-sulfonyl, methoxyphenyl | ~2.5‡ | ~458.52‡ |

| N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide | Reference compound | Ethoxyphenyl, 3-methylpiperidine | 3.33 | 276.38 |

*Estimated based on structural analogs. †Calculated using ChemDraw. ‡Reported in .

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Methyl groups on the naphthalene and piperidine in the target compound likely improve binding to cholinesterases by filling hydrophobic pockets, as seen in MAO-B inhibitors with similar substitutions .

- Druglikeness : The higher logP (~3.8) compared to N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide (logP 3.33) suggests better membrane permeability but may require formulation adjustments for solubility .

Activité Biologique

N-(2-Methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 296.42 g/mol. It features a naphthalene moiety linked to a piperidine group through an acetamide functional group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Cognitive Enhancement : Preliminary studies suggest that this compound may possess nootropic properties, enhancing cognitive function through modulation of neurotransmitter systems.

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various chronic diseases.

- Antimicrobial Properties : Some findings indicate that it may exhibit antibacterial activity against certain pathogens.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, influencing signaling pathways associated with cognition and mood.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant properties.

- Membrane Stabilization : The presence of the naphthalene ring may enhance membrane fluidity, impacting cellular signaling.

Study 1: Cognitive Enhancement

A study published in Psychopharmacology investigated the nootropic effects of this compound in rodent models. Results indicated significant improvements in memory tasks compared to control groups, suggesting potential applications in treating cognitive decline.

Study 2: Antioxidant Properties

Research conducted by Zhang et al. (2024) demonstrated that the compound effectively scavenged free radicals in vitro, showcasing a dose-dependent relationship. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing IC50 values comparable to known antioxidants.

Study 3: Antimicrobial Activity

An investigation into the antimicrobial efficacy of the compound revealed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using a broth dilution method, showing promising results for future therapeutic applications.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.